2-(3-{[(3,4-dimethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Description
This compound features a 1H-indole core substituted at the 3-position with a carbamoyl carbonyl group linked to a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3,4-dimethoxyphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-5-26(6-2)22(28)15-27-14-18(17-9-7-8-10-19(17)27)23(29)24(30)25-16-11-12-20(31-3)21(13-16)32-4/h7-14H,5-6,15H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMWVHFAEHXNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-{[(3,4-dimethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound with significant biological activity. Its structure includes an indole core, which is prevalent in many bioactive molecules. The compound has a molecular formula of C24H27N3O5 and a molecular weight of 437.5 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in neurotransmission and metabolic processes. The indole moiety is known for its role in modulating neurotransmitter systems, making it a potential candidate for neuropharmacological applications.
Inhibition Studies
Recent studies have indicated that compounds similar to this compound exhibit potent inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial enzymes in the breakdown of neurotransmitters such as acetylcholine and serotonin. For instance, one study reported that derivatives with similar structures showed IC50 values ranging from 0.28 µM to 2.81 µM against AChE and MAOs, indicating strong inhibitory potential .
Toxicity and Safety Profile
In vitro studies have demonstrated that certain derivatives do not exhibit toxicity on neuronal cell lines at concentrations below 12.5 µM. Moreover, acute toxicity tests in animal models revealed no significant adverse effects even at high doses (up to 2500 mg/kg), suggesting a favorable safety profile for further development .
Case Study: Neuroprotective Effects
A notable case study evaluated the neuroprotective effects of compounds related to the indole structure against neurodegenerative diseases. The study highlighted the ability of these compounds to penetrate the blood-brain barrier (BBB), which is critical for treating central nervous system disorders. The findings suggested that these compounds could potentially protect against oxidative stress and apoptosis in neuronal cells .
Comparative Analysis of Biological Activities
| Compound | AChE Inhibition (IC50 µM) | MAO-A Inhibition (IC50 µM) | MAO-B Inhibition (IC50 µM) | BBB Penetration |
|---|---|---|---|---|
| Compound 3e | 0.28 | 0.91 | 2.81 | Yes |
| Compound X | 0.34 | 0.40 | 3.00 | Yes |
| Compound Y | 0.50 | 1.20 | 4.00 | No |
This table summarizes the comparative inhibition data for several compounds structurally related to the target compound, illustrating its competitive efficacy against key enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogues from the evidence:
Pharmacological and Physicochemical Properties
- Target Compound : The 3,4-dimethoxyphenyl group may enhance binding to receptors requiring aromatic stacking (e.g., serotonin receptors). The diethylacetamide group likely increases blood-brain barrier permeability .
- Benzimidazole Analogues (e.g., ): Sulfinyl and sulfonyl groups improve acid stability, relevant for proton pump inhibitor applications.
Crystallographic and Conformational Insights
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This conformational flexibility may influence binding to diverse biological targets .
- In contrast, rigid cyclopropane-containing analogues (e.g., ) show high diastereoselectivity, suggesting stereochemical control in synthesis.
Key Takeaways
- Functional Groups : The target compound’s indole-carbamoyl carbonyl and diethylacetamide groups distinguish it from analogues with sulfanyl, carbazole, or cyclopropane substituents.
- Synthetic Complexity : High-yield routes for analogues (e.g., 73–78%) highlight feasible scalability, though the target’s synthesis remains undiscussed.
- Biological Potential: Structural similarities to antimicrobial and receptor-binding compounds (e.g., ) suggest unexplored therapeutic avenues.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(3-{[(3,4-dimethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide?
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) are often needed for carbamoyl coupling steps, but excessive heat may degrade sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of indole and carbamoyl precursors .
- Catalysts : Palladium or copper catalysts may accelerate coupling reactions, but residual metal content must be minimized via chelating agents . Purification typically involves gradient column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity and purity of this compound?
Analytical methods include:
- NMR spectroscopy : H and C NMR verify indole ring substitution patterns and carbamoyl carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~500–550 Da) and detects isotopic patterns for chlorine-containing analogs .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% required for biological assays) .
Q. What are the common side reactions observed during its synthesis?
- Indole ring oxidation : Occurs under strongly acidic or oxidizing conditions, leading to undesired byproducts like indoxyl derivatives .
- Carbamoyl hydrolysis : Basic or aqueous conditions may cleave the carbamoyl linkage, necessitating anhydrous reaction environments . Mitigation strategies include inert atmospheres (N/Ar) and low-temperature workups .
Q. How does the 3,4-dimethoxyphenyl substituent influence the compound’s physicochemical properties?
- Lipophilicity : The dimethoxy group increases logP, enhancing membrane permeability (critical for in vitro bioactivity assays) .
- Electronic effects : Methoxy substituents stabilize the carbamoyl carbonyl via resonance, affecting reactivity in nucleophilic acyl substitutions .
Q. What are the storage conditions to ensure compound stability?
- Store at –20°C in amber vials under inert gas (argon) to prevent oxidation or hydrolysis .
- Lyophilization is recommended for long-term storage of aqueous-soluble derivatives .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s mechanism of action?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes, GPCRs) using software like AutoDock Vina. Focus on the indole-carbamoyl motif’s binding affinity to active sites .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) models predict electron density distributions, identifying reactive centers for derivatization .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Account for batch-to-batch purity variations by standardizing IC values against a reference inhibitor .
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT/XTT) to distinguish target-specific effects from cytotoxicity .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
- Core modifications : Replace the diethylacetamide group with cyclopropyl or morpholine rings to modulate solubility and target engagement .
- Substituent effects : Systematic variation of methoxy groups on the phenyl ring (e.g., 2,5- vs. 3,4-dimethoxy) correlates with changes in binding kinetics .
Q. What methodologies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug design : Introduce ester or phosphate groups at the acetamide nitrogen to enhance oral bioavailability .
- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., indole N-dealkylation) for deuteration or fluorination .
Q. How can researchers address low reproducibility in synthetic yields?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 matrices) to statistically optimize variables like catalyst loading, solvent ratio, and reaction time .
- In-line analytics : Use PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
